molecular formula C28H28N2O4 B2424119 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903850-07-7

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2424119
CAS No.: 903850-07-7
M. Wt: 456.542
InChI Key: JVKZXGQBABAFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and chromenone structure contribute to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Properties

IUPAC Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-32-23-9-7-22(8-10-23)30-15-13-29(14-16-30)17-18-33-24-11-12-25-27(19-24)34-20-26(28(25)31)21-5-3-2-4-6-21/h2-12,19-20H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKZXGQBABAFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.